Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl-
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Overview
Description
5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium is a heterocyclic organic compound that features a thiazole ring substituted with a hydroxyethyl group at the 5-position and two methyl groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium typically involves the reaction of 2-bromoethanol with 3,4-dimethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in the presence of a suitable base.
Major Products
Oxidation: 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium
Reduction: 5-(2-Hydroxyethyl)-3,4-dimethyl-2,3-dihydrothiazole
Substitution: 5-(2-Alkoxyethyl)-3,4-dimethylthiazol-3-ium or 5-(2-Carboxyethyl)-3,4-dimethylthiazol-3-ium esters
Scientific Research Applications
5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 5-(2-Hydroxyethyl)-2-methylthiazole
- 5-(2-Hydroxyethyl)-3-methylthiazole
Uniqueness
5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium is unique due to the presence of two methyl groups at the 3- and 4-positions of the thiazole ring. This substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12NOS/c1-6-7(3-4-9)10-5-8(6)2/h5,9H,3-4H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCMFVSARZDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NOS+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392331 |
Source
|
Record name | Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54379-31-6 |
Source
|
Record name | Thiazolium, 5-(2-hydroxyethyl)-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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